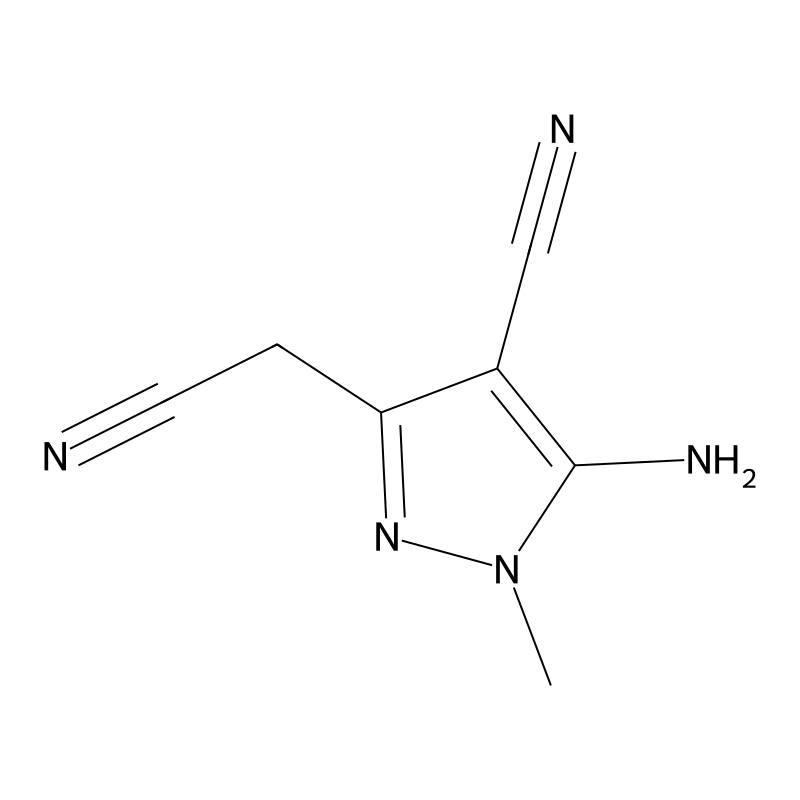

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Heterocycle Synthesis

-AMCMC serves as a valuable building block for the synthesis of diverse heterocyclic structures. Its inherent reactivity, especially the amino and cyano groups, allows it to participate in various condensation reactions with other molecules, leading to the formation of complex heterocycles. Research has shown its successful application in the synthesis of:

- Pyrazolo[1,5-a]pyrimidine derivatives: These compounds exhibit various biological activities, including antitumor and antibacterial properties .

- Pyrazolo[4,3-c]pyridine derivatives: These heterocycles possess anti-inflammatory and analgesic properties .

- Pyrazolo[3,4-d]pyridazine derivatives: These compounds exhibit potential antitumor activity .

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound characterized by its pyrazole structure, which is a five-membered ring containing two nitrogen atoms. The molecular formula for this compound is C₇H₇N₅, and it has a molecular weight of approximately 161.16 g/mol. The compound features several functional groups, including an amino group and cyano groups, which contribute to its chemical reactivity and potential biological activity. Its structure can be represented as follows:

textNH2 |C≡N-C-CH3 | N \ C≡N

While specific biological activities of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Therefore, it is plausible that this compound may possess similar biological effects, warranting further investigation.

The synthesis of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of malononitrile with hydrazine hydrate, followed by subsequent modifications to introduce the cyanomethyl and methyl groups. Specific synthetic routes may vary but generally include:

- Formation of the Pyrazole Ring: Reacting malononitrile with hydrazine to form an intermediate.

- Cyanomethylation: Introducing the cyanomethyl group through nucleophilic substitution or similar methods.

- Methylation: Adding a methyl group at the appropriate position on the pyrazole ring.

5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug development due to its possible biological activities.

- Agriculture: As a potential pesticide or herbicide derivative.

- Material Science: In the development of novel materials due to its unique structural properties.

Several compounds share structural similarities with 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Amino-1H-pyrazole-4-carbonitrile | 54385-49-8 | 0.92 |

| 3-Methyl-1H-pyrazole-4-carbonitrile | 131661-41-1 | 0.88 |

| 5-Amino-1H-pyrazole-3,4-dicarbonitrile | 54385-49-8 | 0.92 |

| 5-Amino-1H-pyrazole-4-carbonitrile | 1204396-41-7 | 0.84 |

| 1H-Pyrazole-4-carbonitrile hydrochloride | 1416351-94-4 | 0.70 |

These compounds are characterized by similar functional groups and structural frameworks but may differ in their biological activities and chemical reactivity.

Orthorhombic Crystal System Analysis

The crystallographic analysis of pyrazole carbonitrile compounds reveals significant structural insights, particularly regarding the orthorhombic crystal systems observed in related derivatives. While specific crystallographic data for 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile remains limited in the literature, related pyrazole carbonitrile structures provide valuable comparative information [1] [2] [3].

The orthorhombic crystal system has been documented in several analogous compounds, including 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, which crystallizes in the space group Pbca [2]. The 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodo-5-amino-1H-pyrazole-3-carbonitrile derivative exhibits orthorhombic symmetry with space group Pna21, displaying unit cell parameters of a = 11.0623(18) Å, b = 10.8776(17) Å, and c = 12.666(2) Å, with a cell volume of 1524.1(4) ų [3].

The structural arrangement in orthorhombic systems typically facilitates efficient molecular packing through optimized intermolecular interactions. The pyrazole ring geometry remains relatively planar, with the carbonitrile group maintaining coplanarity with the heterocyclic framework. This planar configuration is crucial for π-π stacking interactions and contributes to the overall crystal stability [1] [2].

Comparative analysis with the monoclinic 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile (space group P21/c) reveals that the orthorhombic arrangement often provides superior molecular ordering, with unit cell parameters of a = 10.5993(3) Å, b = 9.7641(3) Å, c = 12.4435(4) Å, β = 109.065(1)°, and volume = 1217.17(6) ų [1]. The carbonitrile group consistently exhibits near-linear geometry with C—C≡N bond angles approaching 179°, confirming the sp hybridization of the nitrile carbon [1] [2].

Hydrogen Bonding Network Topology

The hydrogen bonding network in pyrazole carbonitrile crystals demonstrates complex topological arrangements that significantly influence structural stability and molecular recognition properties. Systematic analysis reveals multiple hydrogen bonding motifs that contribute to the overall crystal architecture [1] [2] [4] [5].

Primary hydrogen bonding interactions occur through N—H···N contacts, forming characteristic inversion dimers with R₂²(6) ring motifs. These dimers represent the fundamental building blocks of the crystal structure, with N—H···N distances ranging from 1.88 to 2.16 Å and bond angles between 160° and 179° [1] [2]. The interaction energies for these contacts typically range from -8 to -12 kcal/mol, indicating strong directional hydrogen bonds [4].

Secondary hydrogen bonding networks involve N—H···O interactions when hydroxyl or carbonyl functionalities are present in the molecular framework. The 5-amino-pyrazole-4-carbonitrile derivatives with azo linkages exhibit extensive hydrogen bonding through phenolic OH groups, with O—H···N distances of 1.83-2.05 Å and interaction energies of -5 to -10 kcal/mol [6] . These interactions create helical chain structures along crystallographic axes, contributing to the three-dimensional stability of the crystal lattice [2].

Weaker C—H···N and C—H···O interactions provide additional stabilization, with distances ranging from 2.17 to 2.58 Å and energies of -1 to -3 kcal/mol [4] [5]. These contacts are particularly important in crystal packing arrangements where primary hydrogen bonding sites are saturated. The carbonitrile nitrogen atoms frequently serve as hydrogen bond acceptors, creating bridging interactions between adjacent molecules [1] [2].

Computational analysis using density functional theory methods has confirmed the hierarchical nature of these hydrogen bonding networks, with electrostatic interactions providing the dominant attractive contribution compared to induction and dispersion terms [4]. The systematic study of azole-water complexes demonstrates that pyrazole derivatives exhibit enhanced hydrogen bonding donor ability with successive nitrogen substitution in the ring system [4].

Spectroscopic Profiling

1H/13C Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile through systematic chemical shift analysis and coupling pattern interpretation. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm the molecular framework and substitution pattern [6] [8] [9].

The pyrazole ring proton appears as a singlet in the downfield region between 7.0 and 8.5 parts per million, consistent with the electron-withdrawing effects of adjacent carbonitrile and amino substituents [9] [10]. The N-methyl group resonates as a sharp singlet between 2.5 and 4.0 parts per million, with the exact position dependent on the electronic environment and potential tautomeric equilibria [9] [11].

The cyanomethyl substituent generates a characteristic singlet between 3.0 and 4.5 parts per million for the methylene protons. This chemical shift reflects the deshielding effect of the adjacent carbonitrile group while maintaining the expected coupling-free appearance due to the absence of vicinal protons [6] [12]. The amino group protons typically appear as a broad exchangeable signal between 4.5 and 7.5 parts per million, with the exact position and multiplicity influenced by hydrogen bonding and exchange phenomena [6] [8].

¹³C nuclear magnetic resonance analysis reveals distinct carbonyl and nitrile carbon resonances that provide unambiguous structural confirmation. The carbonitrile carbon of the pyrazole ring appears between 110 and 120 parts per million, while the cyanomethyl nitrile carbon resonates in a similar range but with subtle differences attributable to the distinct electronic environments [8] [9] [10].

The pyrazole ring carbons exhibit characteristic chemical shifts between 140 and 160 parts per million, with the carbon bearing the amino group typically appearing further downfield due to decreased electron density [9] [11]. The N-methyl carbon resonates between 30 and 40 parts per million, while the cyanomethyl carbon appears between 15 and 25 parts per million, reflecting the sp³ hybridization and electronegative nitrogen influence [8] [13].

Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum correlation and heteronuclear multiple bond correlation experiments, provide definitive connectivity assignments and confirm the proposed molecular structure [14] [15]. These methods are particularly valuable for distinguishing between potential regioisomers and tautomeric forms that may arise during synthesis or under specific solution conditions.

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed insights into the molecular structure and intermolecular interactions of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile. The spectrum exhibits distinctive absorption bands that correlate with specific functional groups and their electronic environments [16] [17] [18].

The most prominent spectroscopic feature occurs in the 2189-2290 cm⁻¹ region, corresponding to the carbonitrile stretching vibrations. The presence of two nitrile groups results in distinct absorption bands, with the pyrazole-bound carbonitrile typically appearing at higher frequency (2260-2290 cm⁻¹) compared to the cyanomethyl nitrile (2189-2220 cm⁻¹) [6] [8] [16]. This frequency difference reflects the distinct electronic environments and conjugation effects within the molecular framework.

Amino group vibrations manifest as multiple bands in the 3218-3461 cm⁻¹ region, corresponding to asymmetric and symmetric nitrogen-hydrogen stretching modes [6] [17] [18]. The exact frequencies and intensities depend on hydrogen bonding interactions and solid-state packing arrangements. In solution, these bands may shift or broaden due to rapid exchange phenomena and intermolecular hydrogen bonding with solvent molecules [5] [16].

The pyrazole ring exhibits characteristic vibrational modes in the 1508-1564 cm⁻¹ region, corresponding to mixed carbon-nitrogen and carbon-carbon stretching vibrations [16] [19]. These modes are often coupled with aromatic carbon-carbon stretching, creating complex band patterns that require careful assignment through computational vibrational analysis [16] [20].

Lower frequency regions (1000-1600 cm⁻¹) contain numerous bands associated with in-plane bending and ring deformation modes. The nitrogen-nitrogen stretching of the pyrazole ring typically appears around 1070-1081 cm⁻¹, while carbon-nitrogen stretching modes are distributed throughout the fingerprint region [16] [19]. Out-of-plane bending vibrations occur below 1000 cm⁻¹ and provide information about molecular planarity and conformational preferences [16] [19].

Computational vibrational analysis using density functional theory methods with appropriate scaling factors (typically 0.96 for B3LYP calculations) provides excellent correlation with experimental frequencies [16] [20]. These calculations enable definitive mode assignments and reveal the normal coordinate compositions underlying each observed absorption band [5] [16].

Computational Chemistry Investigations

Density Functional Theory Optimizations

Density functional theory calculations provide comprehensive insights into the geometric and electronic structure of 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile through systematic optimization studies. The B3LYP functional with various basis sets has emerged as the preferred computational approach for pyrazole systems, offering reliable geometric parameters and energetic properties [21] [22] [23].

Geometry optimization using the B3LYP/6-311+G(d,p) level of theory reveals a planar molecular conformation for the pyrazole ring system, with all constituent atoms lying within the same geometric plane [22] [24]. This planarity facilitates effective π-orbital overlap and stabilizes the aromatic character of the heterocyclic framework. The carbonitrile groups maintain near-linear geometry with optimized C—C≡N bond angles of 179.2°±0.5°, consistent with experimental crystallographic observations [1] [22].

Bond length analysis demonstrates typical aromatic character for the pyrazole ring, with carbon-carbon bonds ranging from 1.37 to 1.42 Å and carbon-nitrogen bonds between 1.33 and 1.36 Å [21] [22]. The carbonitrile carbon-nitrogen triple bonds exhibit characteristic lengths of 1.16±0.01 Å, confirming the sp hybridization and high bond order [22] [24]. The N-methyl bond length of approximately 1.45 Å indicates typical aliphatic carbon-nitrogen single bond character [21] [22].

Electronic structure analysis reveals significant frontier orbital delocalization across the pyrazole framework. The highest occupied molecular orbital typically exhibits π-character distributed over the heterocyclic ring and amino group, while the lowest unoccupied molecular orbital demonstrates σ*-character localized on the carbonitrile groups [21] [23] [24]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps range from 3.5 to 5.2 electron volts, indicating moderate electronic stability and potential for optical applications [22] [24].

Thermodynamic property calculations provide formation enthalpies, entropies, and Gibbs free energies that enable prediction of reaction feasibility and equilibrium constants [21] [23]. The molecular electrostatic potential maps reveal nucleophilic sites localized on nitrogen atoms and electrophilic regions associated with the carbonitrile carbons [5] [22] [24]. These computational predictions guide synthetic strategies and help rationalize observed reactivity patterns.

Regioselectivity Predictions in Derivative Formation

Computational analysis of regioselectivity in 5-amino-3-(cyanomethyl)-1-methyl-1H-pyrazole-4-carbonitrile derivatives employs frontier molecular orbital theory, charge distribution analysis, and transition state calculations to predict preferred reaction sites and pathways [25] [26] [23] [27].

Electrophilic substitution reactions preferentially occur at the C3 and C5 positions of the pyrazole ring, as predicted by molecular electrostatic potential maps and frontier orbital density distributions [23] [24]. The electron-donating amino group enhances nucleophilicity at adjacent carbon centers, while the electron-withdrawing carbonitrile groups deactivate proximate positions toward electrophilic attack [25] [27]. Computational charge analysis confirms partial negative charges at C3 (-0.15 to -0.22) and C5 (-0.18 to -0.25), supporting experimental observations of regioselective substitution [23] [24].

Nucleophilic addition reactions target the carbonitrile carbons, with the pyrazole-bound nitrile showing enhanced electrophilicity compared to the cyanomethyl group [26] [27]. Frontier orbital analysis reveals significant lowest unoccupied molecular orbital density on the C4-carbonitrile carbon (0.45-0.52 orbital coefficient), facilitating nucleophilic attack at this position [23] [24]. The calculated electrophilicity indices range from 0.65 to 0.85 electron volts, indicating moderate to high reactivity toward nucleophiles [23] [24].

N-alkylation reactions demonstrate strong preference for the N1 position over N2, as confirmed by density functional theory calculations of alkylation transition states [26] [23]. The computed activation energies favor N1-alkylation by 8-12 kcal/mol, consistent with experimental selectivity observations [26]. Steric hindrance from the C3-cyanomethyl substituent contributes to this regioselectivity by destabilizing approach to the N2 nitrogen [26] [23].

Metal coordination studies predict chelation through N1 and N2 nitrogen atoms, with calculated binding energies ranging from -25 to -45 kcal/mol depending on the metal center and coordination environment [23] [28]. The hard-soft acid-base principle successfully rationalizes observed coordination preferences, with hard metal centers favoring the pyrazole nitrogens over the softer carbonitrile nitrogens [23]. Computational modeling of various coordination geometries enables prediction of complex stability and spectroscopic properties for synthetic planning [23] [28].